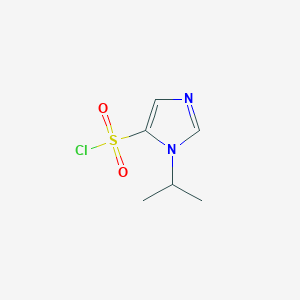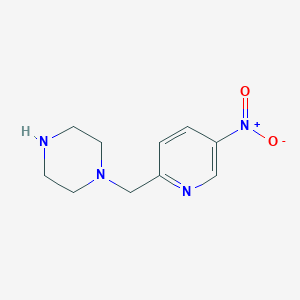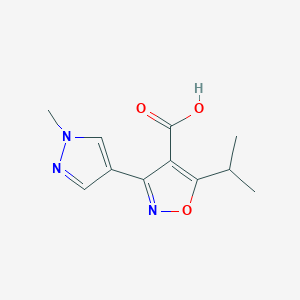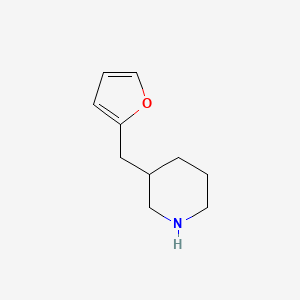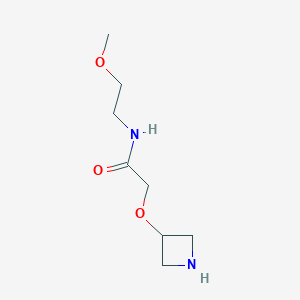![molecular formula C7H12ClNO2 B13625623 4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)
4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group and a carboxylic acid group attached to a spiro[2.3]hexane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Ring: The spiro[2.3]hexane ring system can be constructed through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent functionalization reactions. For example, nitration followed by reduction can introduce the amino group, while carboxylation can introduce the carboxylic acid group.
Conversion to Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique steric and electronic properties, influencing the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-aminospiro[2.4]heptane-4-carboxylic acid hydrochloride: This compound has a similar spirocyclic structure but with a different ring size, which can affect its chemical and biological properties.
4-aminospiro[3.3]heptane-4-carboxylic acid hydrochloride: Another related compound with a different ring system, offering distinct steric and electronic characteristics.
Uniqueness
4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride is unique due to its specific ring size and functional group arrangement, which confer distinct reactivity and potential applications. Its spirocyclic structure provides a rigid framework that can enhance binding interactions in biological systems, making it a valuable tool in drug discovery and other research areas.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
6-aminospiro[2.3]hexane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7(5(9)10)4-3-6(7)1-2-6;/h1-4,8H2,(H,9,10);1H |
InChI Key |
GCSWPIYQVUMMEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC2(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


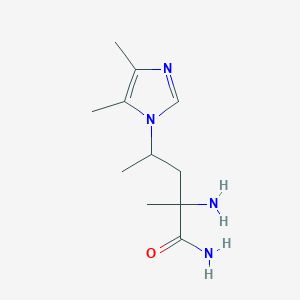
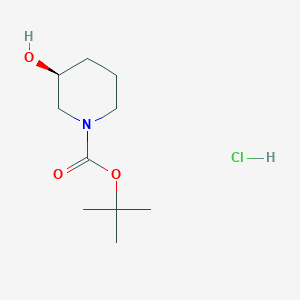
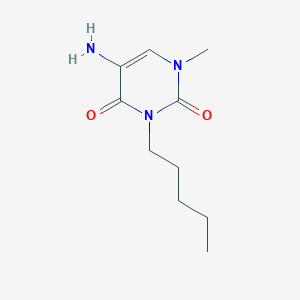
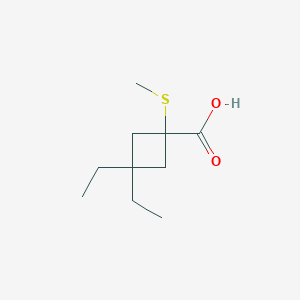
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)

